5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 Isotope labelled 5-Chlorosulfonyl-2-methoxybenzoic Acid is an intermediate in the sythesis of S-(-)-Sulpiride, a dopamine D2 and D3-receptor antagonist.

Brand Name: Vulcanchem
CAS No.: 123958-84-9
VCID: VC21126727
InChI: InChI=1S/C8H7ClO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Molecular Formula: C8H7ClO5S
Molecular Weight: 253.68 g/mol

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

CAS No.: 123958-84-9

Cat. No.: VC21126727

Molecular Formula: C8H7ClO5S

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 - 123958-84-9

Specification

Description Isotope labelled 5-Chlorosulfonyl-2-methoxybenzoic Acid is an intermediate in the sythesis of S-(-)-Sulpiride, a dopamine D2 and D3-receptor antagonist.

CAS No. 123958-84-9
Molecular Formula C8H7ClO5S
Molecular Weight 253.68 g/mol
IUPAC Name 5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid
Standard InChI InChI=1S/C8H7ClO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3
Standard InChI Key OUBZCDOQEMLMAB-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
SMILES COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator